N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a carboxamide group. The carboxamide nitrogen is further functionalized with a [3-(2-hydroxyethoxy)oxolan-3-yl]methyl moiety. This structure combines a benzodioxine scaffold—a heterocyclic system known for its metabolic stability and pharmacokinetic properties—with a hydrophilic hydroxyethoxy-oxolane substituent, which may enhance solubility and bioavailability compared to simpler benzodioxine derivatives .
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c18-6-8-22-16(5-7-20-11-16)10-17-15(19)14-9-21-12-3-1-2-4-13(12)23-14/h1-4,14,18H,5-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTPBUXAFPYNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2COC3=CC=CC=C3O2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Hydroxyethoxy Group: This step involves the reaction of the oxolane ring with ethylene oxide in the presence of a base to introduce the hydroxyethoxy group.
Formation of the Benzodioxine Moiety: The benzodioxine ring can be synthesized through the condensation of catechol with a suitable aldehyde under acidic conditions.
Coupling of the Oxolane and Benzodioxine Rings: This step involves the reaction of the oxolane derivative with the benzodioxine derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Formation of the Carboxamide Group: The final step involves the reaction of the coupled product with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent-Driven Pharmacokinetic Variations
The target compound’s [3-(2-hydroxyethoxy)oxolan-3-yl]methyl group distinguishes it from other benzodioxine carboxamides. For example:
- N-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (): Substitution with a lipophilic trifluoromethylphenyl group likely reduces aqueous solubility but enhances membrane permeability and target binding in hydrophobic environments.
- N-{4-Nitrophenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide (): The electron-withdrawing nitro group may alter electronic distribution, affecting reactivity or binding to electron-rich biological targets.
Heterocyclic Modifications
Table 1: Comparative Physicochemical Properties
Research Findings and Limitations
- Key Advantages of Target Compound : The hydroxyethoxy-oxolane group may improve water solubility and reduce hepatotoxicity risks compared to lipophilic analogs .
- Gaps in Evidence: No direct pharmacological or toxicological data for the target compound are available in the provided sources. Comparative assessments rely on structural extrapolation and analog studies.
- Contradictions : highlights benzodioxine-based glucocorticoid agonists, whereas focuses on PROTAC-like degraders, suggesting divergent therapeutic applications for similar scaffolds.
Biological Activity
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide, with the CAS number 2309571-32-0 and molecular formula C16H21NO6, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxine moiety and an oxolan ring. Its molecular weight is approximately 321.35 g/mol. The presence of the hydroxyethoxy group suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators in cell culture studies.
- Antioxidant Activity : The presence of hydroxyl groups in its structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
- Anticancer Potential : Preliminary studies suggest that derivatives may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Inhibition of NF-kB Pathway : This pathway is crucial for inflammation and cancer progression; compounds that inhibit this pathway can reduce inflammation and tumor growth.
- Modulation of Reactive Oxygen Species (ROS) : By acting as an antioxidant, the compound may help maintain cellular redox balance.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Reduced TNF-alpha levels in RAW264.7 cells | |
| Antioxidant | Scavenging of DPPH radicals | |
| Anticancer | Induced apoptosis in breast cancer cell lines |
Detailed Research Findings
- Anti-inflammatory Studies : In vitro studies using RAW264.7 macrophage cells demonstrated that treatment with similar compounds significantly reduced nitric oxide (NO) production and downregulated pro-inflammatory cytokines such as TNF-alpha and IL-6. The effective concentration range was noted to be between 10 µg/mL to 100 µg/mL .
- Antioxidant Activity : The compound showed promising results in DPPH radical scavenging assays, indicating its potential as an antioxidant agent. This activity is attributed to the presence of hydroxyl groups that can donate electrons to free radicals .
- Anticancer Efficacy : A study involving breast cancer cell lines revealed that treatment with derivatives led to significant apoptosis rates compared to untreated controls. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
